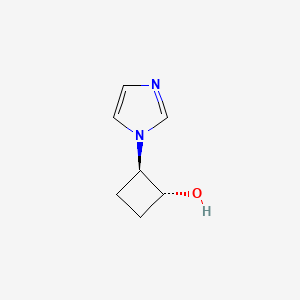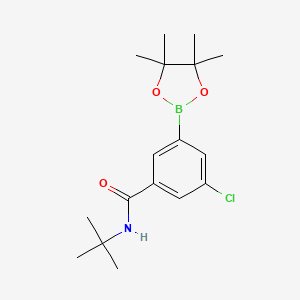![molecular formula C11H14ClNO B1485488 trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2158945-87-8](/img/structure/B1485488.png)
trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol, also known as trans-2-chloro-N-methyl-4-aminocyclobutan-1-ol (TMCACB), is an organic compound with a unique cyclic structure. It is a member of the cyclobutanone family, which is a group of compounds with a four-membered ring that contains a nitrogen atom. TMCACB has been studied for its potential applications in various scientific fields, including organic synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
Synthesis Techniques and Stereochemistry : Research has demonstrated the synthesis of free and protected 2-amino-1,3-diols incorporating the cyclobutane ring, showcasing techniques to achieve stereochemical control in cyclobutane derivatives. These synthesis methods highlight the versatility of cyclobutane in constructing complex molecules with defined stereochemistry (Pérez-Fernández et al., 2008).
Crystal Structure Analysis : Another area of focus has been on determining the crystal structures of cyclobutane derivatives. For instance, synthesis and crystal structure analysis of cyclopentene derivatives have been conducted, underscoring the utility of X-ray analysis in elucidating the configuration of cyclobutane analogs (Da, 1998).
Conformational Studies and Peptide Incorporation : The conformational preferences and incorporation of cyclobutane amino acids into peptides have been extensively studied, revealing the impact of the cyclobutane ring on peptide structure and function. This research has implications for the design of peptide-based therapeutics and biomaterials (Izquierdo et al., 2005).
Applications in Drug Discovery and Design : Cyclobutane derivatives have been explored as conformationally restricted analogs of bioactive molecules, offering insights into the design of novel compounds with enhanced efficacy and selectivity. For example, cyclobutane analogs of GABA have been synthesized to study their activity in neurochemical assays, contributing to the development of new neurological drugs (Allan et al., 1980).
Stereoselective Synthesis and Functionalization : The stereoselective synthesis and functionalization of cyclobutane rings have been a key focus, with research aiming to develop methodologies for generating cyclobutane derivatives with diverse functional groups. This work facilitates the exploration of cyclobutane's role in various chemical and biological contexts (Chang et al., 2019).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-chloro-2-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-6-8(12)2-3-9(7)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDKLUYUVIWESQ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)
![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)

![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)